

In-Depth Technical Guide: Health and Safety Data for Deuterated Sulfolane

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Compound of Interest

Compound Name: 1,1-Dioxothiolan-d8

Cat. No.: B150437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for deuterated sulfolane (also known as tetramethylene sulfone-d8). The information is compiled from safety data sheets, toxicological studies, and peer-reviewed literature to support risk assessment and safe handling practices in a laboratory setting.



Chemical Identification and Physical Properties

Deuterated sulfolane is a stable, isotopically labeled version of sulfolane where hydrogen atoms have been replaced with deuterium. This substitution does not significantly alter its chemical properties but makes it useful as an internal standard in analytical chemistry.

Property	Value	Reference
Chemical Name	Tetramethylene-d8 sulfone	[1]
Synonyms	Sulfolane-d8, Tetrahydrothiophene-1,1-dioxide-d8	[2]
Molecular Formula	C ₄ D ₈ SO ₂	[2]
Molecular Weight	128.22 g/mol	[2]
Appearance	Liquid	[2]
Flash Point	177 °C (350.6 °F) - closed cup	[2]

Hazard Identification and Classification

Deuterated sulfolane is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard Class	Category	Hazard Statement	Signal Word	Pictogram
Acute Toxicity, Oral	4	H302: Harmful if swallowed	Warning	 alt text
Reproductive Toxicity	1B	H360FD: May damage fertility. May damage the unborn child.	Danger	 alt text

Data compiled from multiple safety data sheets.[1][2]

Toxicological Data

Toxicological data for deuterated sulfolane is often extrapolated from studies on non-deuterated sulfolane. The National Toxicology Program (NTP) has conducted extensive research on

sulfolane.[3][4]

Acute Toxicity

Species	Route	LD50	Reference
Rat	Oral	1.7 - 2.7 g/kg	[5]
Mouse	Oral	1.9 - 2.5 g/kg	[5]
Rat	Dermal	> 3.8 g/kg	[5]
Rabbit	Dermal	4009 mg/kg	[6]

Subchronic and Chronic Toxicity

- 28-Day Oral Gavage Studies (NTP): Studies in rats, mice, and guinea pigs showed that rats were the most sensitive species.[7] Effects observed at higher doses included decreased body weight in rats, increased mortality in guinea pigs and mice, and histopathological lesions in the kidney (male rats), stomach (male mice), and esophagus (guinea pigs).[7]
- 90-Day and 2-Year Studies (NTP): Longer-term studies have been conducted to assess the systemic toxicity and carcinogenic potential of sulfolane.[3][8] Awaiting the final report for the 2-year carcinogenesis study.[8]

Reproductive and Developmental Toxicity

A reproductive/developmental toxicity screening study (following OECD Guideline 421) in rats exposed to sulfolane via oral gavage reported increased litter loss, reduced live litter size, and lower pup weights at doses of 200 mg/kg/day and higher.[9] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive performance was 700 mg/kg/day in male rats and 200 mg/kg/day in female rats.[6] For pup production, the NOAEL was 60 mg/kg/day.[6]

Genotoxicity

Existing genotoxicity data for sulfolane indicate that it is not expected to be genotoxic.[6]

Experimental Protocols

28-Day Oral Gavage Toxicity Study (Shipkowski et al., 2021)[7]

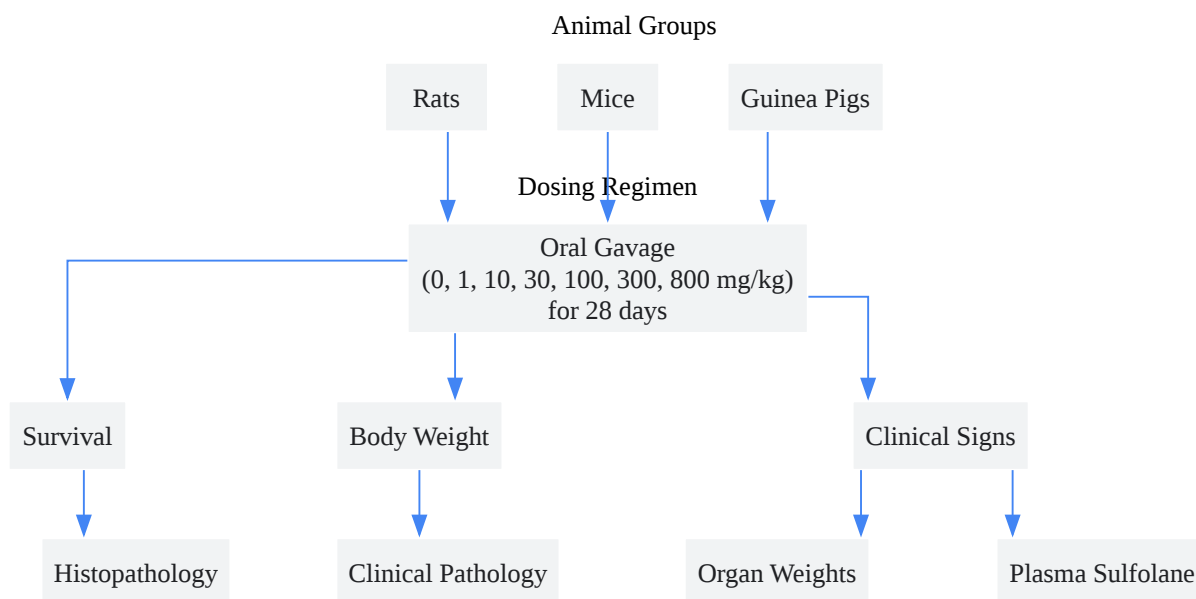
- Test Species: Male and female Hsd:Sprague Dawley® SD® rats, B6C3F1/N mice, and Hartley guinea pigs.
- Administration: Sulfolane was administered daily via oral gavage for 28 days.
- Dose Levels: A wide dose range of 0, 1, 10, 30, 100, 300, and 800 mg/kg was used.
- Vehicle: Deionized water.
- Endpoints Evaluated: Survival, body weight, clinical observations, histopathology of various organs, clinical pathology (hematology and clinical chemistry), and organ weights. Plasma concentrations of sulfolane were measured 2 and 24 hours after the last dose.

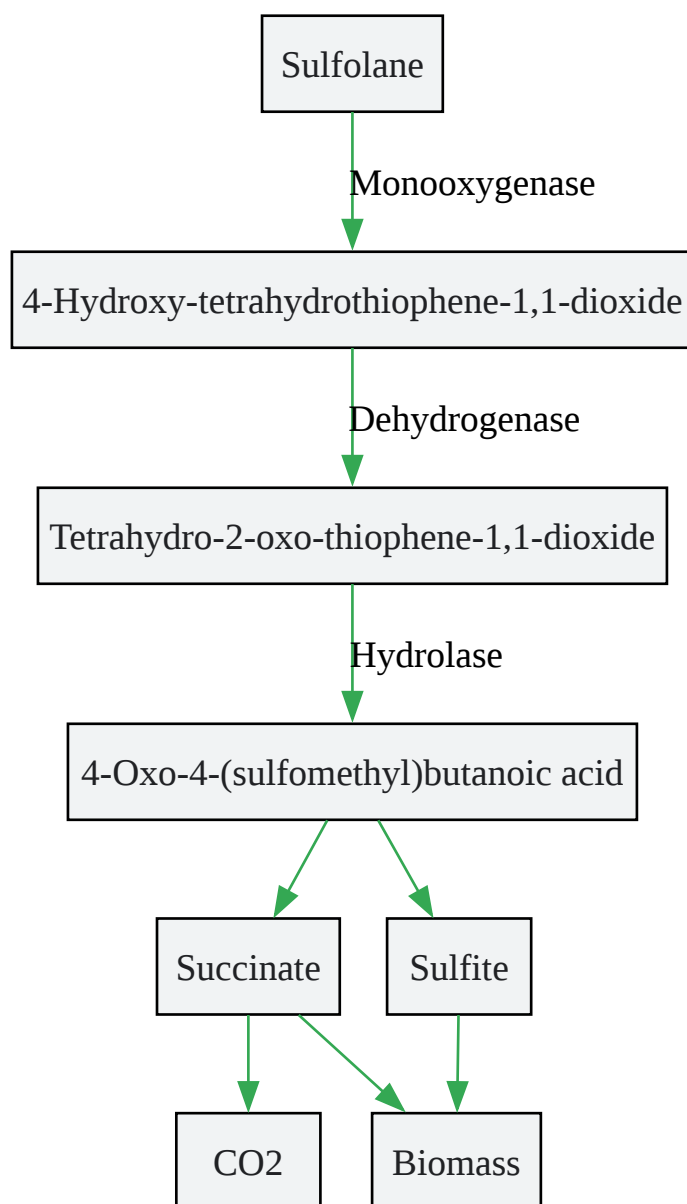
Toxicokinetics Study (Waidyanatha et al., 2019)[1]

- Test Species: Male and female Harlan Hsd:Sprague Dawley® SD® rats and B6C3F1/N mice.
- Administration: A single oral administration.
- Dose Levels: 10, 30, or 100 mg/kg.
- Endpoints Evaluated: The study investigated the toxicokinetics and bioavailability of sulfolane. Plasma concentrations of sulfolane were measured at various time points to determine parameters such as maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), elimination half-life, and the area under the concentration-time curve (AUC).
- Findings: Sulfolane was rapidly absorbed in both species, with mice showing a more rapid absorption and shorter half-life than rats. Bioavailability was high in both species.[1]

Visualizations

Experimental Workflow for 28-Day Toxicity Study





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